Methyl 4-bromocrotonate
Overview
Description
Methyl 4-bromocrotonate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and polymer chemistry. It is known for its ability to undergo various chemical reactions, making it a versatile building block in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a method for the synthesis of a Schiff base compound related to methyl 4-bromocrotonate has been reported, which involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another study describes the polymerization of methyl crotonate using Lewis pairs, which could be relevant to the synthesis of polymers derived from methyl 4-bromocrotonate .
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl 4-bromocrotonate has been determined using X-ray crystallography. For example, the crystal structure of a 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide was elucidated, providing insights into the stereochemistry and molecular conformation of such compounds .
Chemical Reactions Analysis
Methyl 4-bromocrotonate is known to participate in various chemical reactions. A study has reported the nickel-catalyzed C-Br/C-H bis-phenylation of methyl 4-bromocrotonate, which is a stereoselective process yielding methyl (E)-3,4-diphenylbut-2-enoate . Additionally, the kinetics and mechanism of the pyrolysis elimination of methyl 4-bromocrotonate have been investigated, revealing that the reaction follows a first-order rate law and suggesting an intimate ion pair-type of mechanism .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl 4-bromocrotonate are not detailed in the provided papers, related studies can offer some insights. The physical properties such as melting points, boiling points, and solubility can be inferred from similar compounds. The chemical properties, including reactivity and stability, can be deduced from the reactions and mechanisms described in the studies [1-6].
Scientific Research Applications
Catalytic Reactions : Methyl 4-bromocrotonate is used in nickel-catalyzed C-Br/C-H bis-phenylation reactions. This process provides a way to create methyl (E)-3,4-diphenylbut-2-enoate, a significant building block in synthetic chemistry (Funicello et al., 2015).
Synthesis of HIV-1 Protease Inhibitors : It is utilized in Suzuki coupling protocols to synthesize methyl 4-arylcrotonates, which are crucial in developing unconventional cores of HIV-1 protease inhibitors (Chiummiento et al., 2012).
Pheromone Synthesis : The compound plays a role in synthesizing pheromones like methyl (2E,4Z)-2,4-decadienoate, which is a component of the sex pheromone of the bark beetle Pityogenes chalcographus (Maxim et al., 2003).
Preparation of Bioactive Compounds : It's used in the asymmetric synthesis of branched-chain analogs of azapyranoses, contributing to the creation of bioactive molecules (Budzińska & Sas, 2001).
Pharmaceutical Intermediate Synthesis : Methyl 4-bromocrotonate is involved in enoate reductase-mediated synthesis of intermediates like methyl (S)-2-bromobutanoate, essential for creating certain chiral drugs (Brenna et al., 2012).
Nanoparticle Production : The compound is used in palladium nanoparticle synthesis for ligand-free Suzuki-type cross-coupling reactions (Bonis et al., 2017).
Safety And Hazards
Methyl 4-bromocrotonate is classified as a combustible liquid . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .
properties
IUPAC Name |
methyl (E)-4-bromobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKCBHOVNDESJ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304209 | |
Record name | Methyl (2E)-4-bromo-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Methyl 4-bromocrotonate | |
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Product Name |
Methyl 4-bromocrotonate | |
CAS RN |
6000-00-6, 1117-71-1 | |
Record name | Methyl (2E)-4-bromo-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6000-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117711 | |
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Record name | Methyl 4-bromocrotonate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77073 | |
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Record name | 2-Butenoic acid, 4-bromo-, methyl ester | |
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Record name | Methyl (2E)-4-bromo-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.956 | |
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Record name | Methyl 4-bromocrotonate | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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